Dasatinib (BMS-354825), chemically named N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide, is a potent pan-Src kinase inhibitor. [] It was discovered through structure-activity relationship studies starting from a 2-aminothiazole scaffold. []
Molecular modeling studies were conducted to understand Dasatinib's binding to Lck kinase. [] These studies proposed a binding model based on key hydrogen-bond interactions. [] The model was later validated by the published crystal structure of Dasatinib bound to the structurally similar Abl kinase. []
Dasatinib demonstrated potent in vitro and in vivo activity against Src family kinases, including Lck. [] It effectively inhibited T cell proliferation and the production of proinflammatory cytokines like IL-2 and TNF-alpha. [] Dasatinib showed oral efficacy in a murine model of inflammation, reducing LPS-induced TNF-alpha production. [] It also demonstrated efficacy in a chronic model of adjuvant arthritis in rats. [] These findings led to the clinical development of Dasatinib for treating chronic myelogenous leukemia. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7